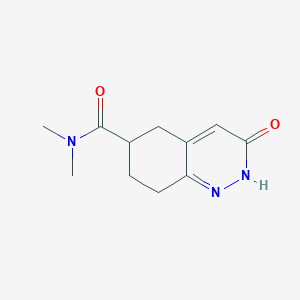

N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS: 1708178-88-4) is a cinnoline-derived carboxamide featuring a bicyclic heterocyclic core with a ketone group at position 3 and a dimethyl-substituted carboxamide at position 4. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in the synthesis of bioactive molecules .

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N,N-dimethyl-3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-14(2)11(16)7-3-4-9-8(5-7)6-10(15)13-12-9/h6-7H,3-5H2,1-2H3,(H,13,15) |

InChI Key |

QEXVIEVKKZYZDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1CCC2=NNC(=O)C=C2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Synthetic Routes

The synthesis of N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves several steps starting from readily available precursors. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production

In industrial settings, large-scale reactors and continuous flow processes are employed to optimize efficiency. The application of green chemistry principles is also considered to minimize environmental impact by using environmentally benign solvents and catalysts.

Scientific Research Applications

This compound has several notable applications across different fields:

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate for the synthesis of more complex organic molecules.

- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its unique functional groups.

Biology

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Research : Ongoing research is exploring its potential as an anticancer agent through mechanisms that may involve modulation of cellular pathways.

Medicine

- Therapeutic Agent Exploration : Research is being conducted to evaluate its efficacy in treating various diseases. The compound's interactions with specific molecular targets could lead to novel therapeutic strategies.

Industry

- Catalyst Development : It is being investigated for use as a catalyst in industrial processes due to its ability to facilitate chemical reactions efficiently.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific characteristics.

Case Studies

- Anticancer Activity : A study published in MDPI explored the synthesis and biological activity of derivatives related to this compound. The findings indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Studies : Research has highlighted the antimicrobial efficacy of similar compounds derived from the cinnoline structure against various bacterial strains .

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid (CAS: 1708264-04-3)

- Structure : Replaces the dimethylcarboxamide with a carboxylic acid and introduces an ethyl group at position 2.

- Physicochemical Impact : The carboxylic acid group increases polarity, likely reducing membrane permeability compared to the carboxamide derivatives. This compound may serve as a precursor for further functionalization .

Heterocyclic Carboxamide Derivatives

Beyond cinnolines, carboxamide-functionalized heterocycles are common in drug discovery. Notable examples include:

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides

- Structure : Features a naphthyridine core with a carboxamide at position 3.

- Synthesis: Prepared via amidation and alkylation steps analogous to cinnoline derivatives, suggesting shared synthetic pathways .

2-Amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxamide (CAS: 5437-51-4)

- Structure: A quinazoline derivative with a fully saturated ring and amino/ethyl substituents.

Physicochemical Properties

The table below compares key parameters of the target compound and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| N,N-Dimethyl-3-oxo-...cinnoline-6-carboxamide | 1708178-88-4 | C₁₂H₁₇N₃O₂ | 235.29 | Cinnoline | N,N-dimethyl carboxamide |

| N-Methyl-3-oxo-...cinnoline-6-carboxamide | - | C₁₁H₁₅N₃O₂ | 221.25 | Cinnoline | N-methyl carboxamide |

| 2-Ethyl-3-oxo-...cinnoline-6-carboxylic acid | 1708264-04-3 | C₁₁H₁₄N₂O₃ | 222.24 | Cinnoline | 2-ethyl, carboxylic acid |

| 2-Amino-N,N-diethyl-...quinazoline-6-carboxamide | 5437-51-4 | C₁₃H₂₀N₄O₂ | 264.33 | Quinazoline | Amino, N,N-diethyl carboxamide |

Key Observations :

- The dimethyl substitution on the carboxamide in the target compound enhances lipophilicity compared to the N-methyl or carboxylic acid analogues.

- Quinazoline derivatives exhibit higher molecular weights due to additional nitrogen atoms and substituents.

Biological Activity

N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS Number: 108749-03-7) is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol

- CAS Number : 108749-03-7

Research indicates that this compound may function through multiple biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Some derivatives of similar compounds have demonstrated antimicrobial activity against various strains of bacteria and fungi.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline derivatives:

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives of hexahydrocinnoline compounds for their antimicrobial properties. N,N-Dimethyl derivatives showed promising results against common pathogens including Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity Assessment : Research conducted on the antioxidant capacity of similar compounds revealed that N,N-Dimethyl derivatives can effectively reduce lipid peroxidation in cellular models . This suggests potential therapeutic applications in diseases characterized by oxidative stress.

- Enzyme Inhibition Studies : In silico studies have indicated that N,N-Dimethyl derivatives can bind effectively to active sites of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.